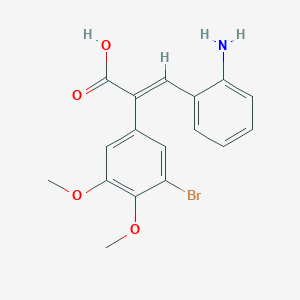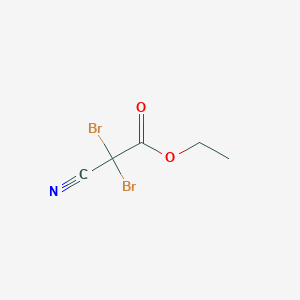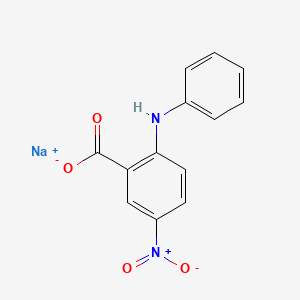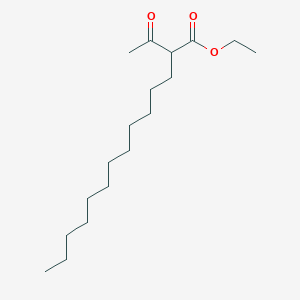
Ethyl 2-acetyltetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-acetyltetradecanoate is an organic compound with the molecular formula C₁₈H₃₄O₃. It is an ester, which is a type of chemical compound derived from an acid (in this case, a carboxylic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyltetradecanoate can be synthesized through the esterification reaction between 2-acetyltetradecanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-acetyltetradecanoic acid+ethanol→Ethyl 2-acetyltetradecanoate+water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors where the reactants are continuously stirred and heated to optimize the reaction rate. The reaction mixture is then subjected to distillation to separate the desired ester from the by-products and unreacted starting materials.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-acetyltetradecanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-acetyltetradecanoic acid and ethanol.
Reduction: 2-acetyltetradecanol.
Transesterification: A different ester depending on the alcohol used.
科学研究应用
Ethyl 2-acetyltetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
作用机制
The mechanism by which Ethyl 2-acetyltetradecanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester bond can be hydrolyzed by esterases, releasing the active components that can then exert their effects on molecular targets and pathways.
相似化合物的比较
Ethyl 2-acetyltetradecanoate can be compared with other esters such as ethyl acetate and ethyl butanoate. While all these compounds share the ester functional group, they differ in their carbon chain lengths and substituents, which influence their physical and chemical properties. For example:
Ethyl acetate: Has a shorter carbon chain and is commonly used as a solvent.
Ethyl butanoate: Known for its fruity aroma and used in flavorings.
This compound is unique due to its longer carbon chain and the presence of an acetyl group, which can impart different chemical reactivity and biological activity compared to shorter-chain esters.
属性
CAS 编号 |
5397-53-5 |
|---|---|
分子式 |
C18H34O3 |
分子量 |
298.5 g/mol |
IUPAC 名称 |
ethyl 2-acetyltetradecanoate |
InChI |
InChI=1S/C18H34O3/c1-4-6-7-8-9-10-11-12-13-14-15-17(16(3)19)18(20)21-5-2/h17H,4-15H2,1-3H3 |
InChI 键 |
GVLFJFFKGKRKHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


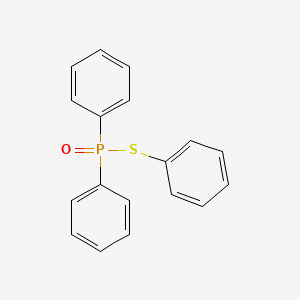
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
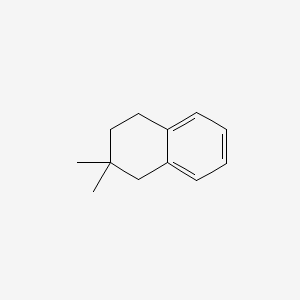
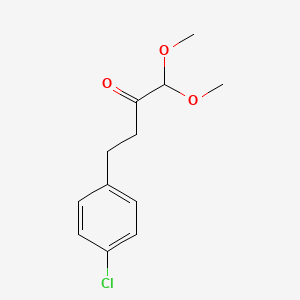
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)

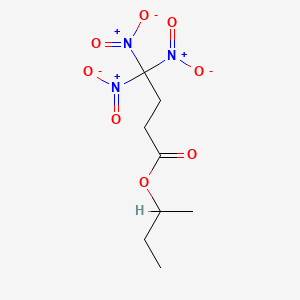
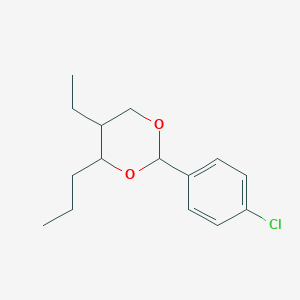
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
